molecular formula C13H13N3OS B14592158 Hydrazinecarbothioamide, N-(2-hydroxyphenyl)-2-phenyl- CAS No. 61291-87-0

Hydrazinecarbothioamide, N-(2-hydroxyphenyl)-2-phenyl-

Katalognummer: B14592158
CAS-Nummer: 61291-87-0
Molekulargewicht: 259.33 g/mol
InChI-Schlüssel: OXWRDVDPAGPXDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydrazinecarbothioamide, N-(2-hydroxyphenyl)-2-phenyl- is a chemical compound known for its diverse applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a hydrazinecarbothioamide group attached to a phenyl ring and a hydroxyphenyl group. Its molecular formula is C14H13N3OS, and it has a molecular weight of approximately 271.34 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hydrazinecarbothioamide, N-(2-hydroxyphenyl)-2-phenyl- can be synthesized through several methods. One common approach involves the reaction of hydrazinecarbothioamide with 2-hydroxybenzaldehyde and phenyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves the use of phase-transfer catalysis to enhance the reaction efficiency. This method allows for the synthesis of hydrazinecarbothioamide derivatives under milder conditions and with higher yields .

Analyse Chemischer Reaktionen

Types of Reactions

Hydrazinecarbothioamide, N-(2-hydroxyphenyl)-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted phenyl compounds .

Wirkmechanismus

The mechanism of action of hydrazinecarbothioamide, N-(2-hydroxyphenyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. It can form complexes with metal ions, which can then participate in various biochemical processes. Additionally, its ability to undergo oxidation and reduction reactions allows it to modulate redox states within biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Hydrazinecarbothioamide, N-(2-hydroxyphenyl)-2-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and undergo diverse chemical reactions makes it a valuable compound in various scientific and industrial applications .

Eigenschaften

CAS-Nummer

61291-87-0

Molekularformel

C13H13N3OS

Molekulargewicht

259.33 g/mol

IUPAC-Name

1-anilino-3-(2-hydroxyphenyl)thiourea

InChI

InChI=1S/C13H13N3OS/c17-12-9-5-4-8-11(12)14-13(18)16-15-10-6-2-1-3-7-10/h1-9,15,17H,(H2,14,16,18)

InChI-Schlüssel

OXWRDVDPAGPXDR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NNC(=S)NC2=CC=CC=C2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.